molecular formula C18H22ClF3N6O2 B1139140 Hidrocloruro de buparlisib CAS No. 1312445-63-8

Hidrocloruro de buparlisib

Número de catálogo: B1139140
Número CAS: 1312445-63-8
Peso molecular: 446.9 g/mol
Clave InChI: DGPLYAXBXJXEID-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

El hidrocloruro de buparlisib se ha estudiado ampliamente por su potencial en el tratamiento del cáncer. Sus aplicaciones incluyen:

    Química: Utilizado como compuesto de herramienta para estudiar las vías de señalización PI3K.

    Biología: Investigado por sus efectos sobre la proliferación celular, la apoptosis y la angiogénesis.

    Medicina: En ensayos clínicos para el tratamiento de varios cánceres, incluido el cáncer de mama y el carcinoma de células escamosas de cabeza y cuello.

    Industria: Posible uso en el desarrollo de terapias contra el cáncer dirigidas

Mecanismo De Acción

El hidrocloruro de buparlisib ejerce sus efectos inhibiendo la vía PI3K. Inhibe selectivamente cuatro isómeros de PI3K: PI3Kα, PI3Kβ, PI3Kγ y PI3Kδ. Al unirse competitivamente al dominio quinasa lipídica en la adenosina 5'-trifosfato (ATP), bloquea la vía PI3K/AKT, lo que lleva a la inhibición de la proliferación celular, la promoción de la apoptosis y la reducción de la angiogénesis .

Compuestos similares:

Unicidad: El this compound es único debido a su inhibición pan-clase I PI3K, lo que lo hace efectivo contra múltiples isómeros de PI3K. Este amplio perfil de inhibición le permite dirigirse a varios tipos de cáncer, aunque también provoca una mayor incidencia de efectos secundarios en comparación con los inhibidores más selectivos .

Análisis Bioquímico

Biochemical Properties

Buparlisib hydrochloride selectively inhibits four isomers of PI3K, namely PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ . It achieves this by competitively binding the lipid kinase domain on adenosine 5’-triphosphate (ATP), thereby playing a crucial role in inhibiting proliferation, promoting apoptosis, and blocking angiogenesis, predominantly by antagonizing the PI3K/AKT pathway .

Cellular Effects

Buparlisib hydrochloride has demonstrated effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been associated with prolonged stable disease (SD) in a small subset of patients with triple-negative breast cancer . Downmodulation of key nodes in the PI3K pathway was observed in patients who achieved SD .

Molecular Mechanism

At the molecular level, Buparlisib hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively inhibits four isomers of PI3K by competitively binding the lipid kinase domain on ATP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Buparlisib hydrochloride change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Buparlisib hydrochloride vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Buparlisib hydrochloride is involved in the PI3K pathway . It interacts with enzymes or cofactors in this pathway and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Buparlisib hydrochloride is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de hidrocloruro de buparlisib implica múltiples pasos, comenzando con la preparación de la estructura central de piridinilpirimidina. Los pasos clave incluyen:

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Las consideraciones clave incluyen la elección de solventes, el control de la temperatura y las técnicas de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocloruro de buparlisib experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales: El principal producto formado a partir de estas reacciones es el propio this compound, con una alta pureza que se logra mediante un control cuidadoso de las condiciones de reacción y los pasos de purificación .

Comparación Con Compuestos Similares

Uniqueness: Buparlisib Hydrochloride is unique due to its pan-class I PI3K inhibition, making it effective against multiple PI3K isomers. This broad inhibition profile allows it to target various cancer types, although it also results in a higher incidence of side effects compared to more selective inhibitors .

Actividad Biológica

Buparlisib hydrochloride, also known as BKM120, is a selective pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has garnered significant attention in cancer research due to its potential therapeutic applications. This article explores the biological activity of Buparlisib, focusing on its mechanisms of action, efficacy in various cancer types, and relevant clinical studies.

Buparlisib exerts its effects primarily by inhibiting the PI3K signaling pathway, which is crucial for regulating cell growth, survival, and metabolism. The compound binds to the ATP-binding cleft of PI3K enzymes, effectively blocking their activity. This inhibition leads to decreased phosphorylation of downstream targets such as Akt and mTOR, resulting in reduced cell proliferation and increased apoptosis in cancer cells .

Key Signaling Pathways Affected by Buparlisib

  • PI3K/AKT/mTOR Pathway : Inhibition leads to cell cycle arrest and apoptosis.
  • Microtubule Dynamics : Buparlisib also interferes with microtubule stability, causing mitotic arrest .
  • Cell Cycle Regulation : The compound induces G1/S phase arrest in various cancer cell lines .

In Vitro Studies

Numerous studies have evaluated the in vitro effects of Buparlisib on different cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit 50% of cell viability) for Buparlisib across several types of cancer cells:

Cell Line IC50 (nM) Reference
MCF-7 (Breast Cancer)64 - 916
LNCaP (Prostate Cancer)100 - 200
A4573 (Soft Tissue Sarcoma)200 - 300
TC-32 (Ewing Sarcoma)150 - 250
Glioblastoma<100

Efficacy in Cancer Treatment

Buparlisib has shown promising results in various clinical settings:

  • Breast Cancer : In a phase II study, Buparlisib demonstrated efficacy in patients with HER2-negative metastatic breast cancer. The treatment led to a significant reduction in tumor size and improved progression-free survival rates .
  • Glioblastoma : Preclinical studies indicate that Buparlisib can penetrate the blood-brain barrier, making it a potential candidate for treating glioblastoma. Its efficacy was confirmed in both in vitro and in vivo models .
  • Combination Therapies : Research has suggested that combining Buparlisib with other therapeutic agents may enhance its anticancer effects. For instance, combining it with chemotherapy or other targeted therapies has shown synergistic effects in preclinical models .

Case Studies

  • Case Study on Breast Cancer :
    A patient with HER2-negative metastatic breast cancer received Buparlisib as part of a clinical trial. After six months of treatment, imaging studies revealed a significant reduction in tumor burden, correlating with decreased levels of phosphorylated Akt and mTOR signaling .
  • Case Study on Glioblastoma :
    In a clinical trial involving glioblastoma patients, administration of Buparlisib led to improved cognitive function and quality of life alongside tumor stabilization. The study highlighted the importance of monitoring PI3K pathway activity as a biomarker for treatment response .

Propiedades

IUPAC Name

5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O2.ClH/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27;/h9-11H,1-8H2,(H2,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPLYAXBXJXEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClF3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50156980
Record name Buparlisib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312445-63-8
Record name Buparlisib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312445638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buparlisib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BKM120-AAA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUPARLISIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/194LK4P5K1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

40 mg of 5-(2,6-Di-4-morpholinyl-4-pyrimidinyl)-4-(trifluoromethyl)pyridin-2-amine monohydrate monohydrochloride of Example 6 is equilibrated in 0.4 mL methanol in a vial at 25° C.±0.1 for 24 hours equilibration time (with constant agitation). The solution is evaporated to dryness by nitrogen flow at room temperature. The resulting solid is collected prior to complete dryness and examined by X-ray powder diffraction to yield Polymorph Form SE of the monohydrochloride salt of the compound of Formula A.
Quantity
0.4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Charge a nitrogen-flushed 3 L reactor that equipped with an overhead stirrer, condenser, nitrogen inlet/outlet and 500 mL addition funnel with 51.3 g (0.125 mol, 1 eq.) of 5 and 247 g (312 mL) of acetone. Stir the slurry at 25° C. for 15 minutes. Filter through Celite (2-5 g). Wash the reactor and filter cake with 30 g (37 mL) of acetone and combine the wash with the filtrate. Rinse the reactor with methanol and dry it with heat and vacuum. Cool the reactor and re-charge the filtrate. Warm the solution to 50° C. Add a solution of 25.7 mL (0.125 mol, 1.03 eq.) of 5 N hydrogen chloride in isopropanol and 198 g (250 mL) of acetone over 2 h. Seed after the first 5% of the acid solution has been added (about 25 mL). Maintain temperature for 15 min. Cool to 10° C. and filter the solids. Wash the filter cake with 47 g (60 mL) of acetone and dry the solids at 50° C., 35 mbar for 16 h to afford 49.4 g (88.1% yield) of 6 as a yellow, crystalline solid. Following this procedure, Compound 6 is polymorph Form A of the monohydrochloride salt of the Compound of Formula A.
Name
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
312 mL
Type
reactant
Reaction Step One
Quantity
25.7 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
88.1%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.